3-(2-Chloro-4-nitrophenyl)propanoic acid
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Overview
Description
3-(2-Chloro-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenyl)propanoic acid typically involves the nitration of 2-chlorophenylpropanoic acid. The nitration process introduces a nitro group at the para position relative to the chloro group on the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 3-(2-Chloro-4-aminophenyl)propanoic acid.
Substitution: 3-(2-Hydroxy-4-nitrophenyl)propanoic acid, 3-(2-Amino-4-nitrophenyl)propanoic acid, and 3-(2-Mercapto-4-nitrophenyl)propanoic acid.
Esterification: Methyl 3-(2-chloro-4-nitrophenyl)propanoate, Ethyl 3-(2-chloro-4-nitrophenyl)propanoate.
Scientific Research Applications
3-(2-Chloro-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-nitrophenyl)propanoic acid and its derivatives depends on the specific application and the molecular targets involved. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions that modify the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)propanoic acid: Similar structure but lacks the chloro group.
3-(4-Nitrophenyl)propanoic acid: Similar structure but lacks the chloro group and has the nitro group at a different position.
3-(2-Chloro-4-aminophenyl)propanoic acid: A reduction product of 3-(2-Chloro-4-nitrophenyl)propanoic acid.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
3-(2-chloro-4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXBIUIBRGCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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